N-(2-{[6-(3-甲基-1H-吡唑-1-基)-3-哒嗪基]氨基}乙基)-4-联苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide is a useful research compound. Its molecular formula is C23H22N6O and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide is 398.18550935 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
一些研究致力于合成具有潜在抗菌特性的新衍生物。例如,Bhuiyan 等人 (2006) 的一项研究涉及通过杂芳族邻氨基腈的反应来环合噻吩并[3,2-e]咪唑并[1,2-c]嘧啶部分,从而生成具有显着抗菌活性的化合物 (Bhuiyan 等人,2006)。类似地,El-Mariah 等人 (2006) 合成了一系列 3-取代的吡哒嗪并[3′,4′:3,4]吡唑并[5,1-c]-1,2,4-三嗪,这些化合物对各种微生物表现出抗菌活性 (El-Mariah 等人,2006)。
抗癌活性
开发具有抗癌特性的化合物是另一个重要的研究领域。Rahmouni 等人 (2016) 合成了一系列新型吡唑并嘧啶衍生物,并评估了它们对癌细胞系的细胞毒活性,显示出作为抗癌剂的潜力 (Rahmouni 等人,2016)。Hassan 等人 (2014) 还报道了 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物的合成,这些衍生物经过筛选,对艾氏腹水癌 (EAC) 细胞具有体外细胞毒活性,进一步强调了此类化合物的抗癌潜力 (Hassan 等人,2014)。
抗炎活性
对化合物的抗炎特性的研究也值得注意。例如,Flefel 等人 (2018) 的研究涉及合成新型吡啶和稠合吡啶衍生物,这些衍生物经过计算机分子对接筛选,显示出中等到良好的结合能,表明具有潜在的抗炎活性 (Flefel 等人,2018)。
作用机制
While the specific mechanism of action for this compound is not known, many pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
安全和危害
未来方向
属性
IUPAC Name |
N-[2-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]ethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c1-17-13-16-29(28-17)22-12-11-21(26-27-22)24-14-15-25-23(30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-13,16H,14-15H2,1H3,(H,24,26)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVADHSPLDNVLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。